3-Chloro-5,7-dimethylquinolin-4(1H)-one
Description
Properties
CAS No. |
1204812-09-8 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.657 |
IUPAC Name |
3-chloro-5,7-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-7(2)10-9(4-6)13-5-8(12)11(10)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
PVPXCDCFSWTMKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)NC=C(C2=O)Cl)C |
Synonyms |
3-Chloro-5,7-dimethyl-4-hydroxyquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
The biological and physicochemical properties of quinolinones are highly dependent on substituent type, position, and electronic effects. Key analogs for comparison include:
Key Observations :
- Halogen vs. Alkyl Groups : Chloro and fluoro substituents increase electronegativity and lipophilicity compared to methyl groups, impacting membrane permeability and target binding. For example, ELQ analogs with fluoro substituents exhibit higher logP values, correlating with enhanced antimalarial potency .
- Positional Effects : Methyl groups at C5 and C7 in the target compound may sterically hinder interactions compared to smaller halogens (e.g., F, Cl) at the same positions.
- Core Variation: Quinolin-4(1H)-one vs. quinolin-2(1H)-one scaffolds influence hydrogen-bonding patterns and bioavailability.
Physicochemical Properties
Lipophilicity (logP) is a critical parameter for drug-likeness. Selected data from ELQ analogs:
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Chloro-5,7-dimethylquinolin-4(1H)-one?
A robust synthesis involves cyclization of substituted aniline precursors followed by halogenation. For example:
Cyclization : React 5,7-dimethyl-1H-quinolin-4-one with phosphorus oxychloride (POCl₃) under reflux to introduce a chlorine atom at position 3 .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis.
Key reagents : NaH in DMF for alkylation steps, chloroiodopropane for introducing side chains .
Q. Which spectroscopic techniques are critical for characterizing quinolinone derivatives like 3-Chloro-5,7-dimethylquinolin-4(1H)-one?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve methyl groups (δ 2.3–2.6 ppm) and aromatic protons (δ 7.0–8.5 ppm). Chlorine substituents deshield adjacent carbons .
- Mass Spectrometry :
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 224.0512 for C₁₁H₁₀ClNO).
- IR Spectroscopy :
- Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in cytotoxicity data between studies be resolved?
Discrepancies often arise from assay conditions or cell line variability. Mitigate issues by:
Standardization : Use triplicate assays with controls (e.g., doxorubicin as a positive control) .
Statistical rigor : Calculate IC₅₀/CC₅₀ via Probit analysis and validate with ANOVA (α = 0.05) to confirm significance .
Cross-validation : Compare results across multiple cell lines (e.g., HeLa, MCF-7) and replicate studies .
Q. What crystallographic tools and validation protocols ensure accurate structural determination?
- Software workflow :
- Validation :
Q. How to design structure-activity relationship (SAR) studies for quinolinone analogs?
Structural modifications :
- Vary substituents at positions 3 (Cl), 5 (CH₃), and 7 (CH₃) to assess electronic/steric effects.
- Compare with analogs (e.g., 3-bromo or 3-fluoro derivatives) .
Biological testing :
- Screen for antimicrobial activity (MIC against E. coli), anticancer potential (apoptosis assays), or kinase inhibition .
Data analysis :
- Use molecular docking (MOE software) to correlate activity with binding affinity .
Q. What statistical methods are essential for interpreting bioassay data?
- Dose-response curves : Fit data to sigmoidal models (GraphPad Prism) for IC₅₀ determination.
- Error handling : Report SEM and use Tukey’s post-hoc test for pairwise comparisons .
- Multivariate analysis : PCA to identify dominant variables in high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
